Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Antidiabetic Enzyme Inhibition Drug Discovery

Procure compound 8e (CAS 946256-63-9) as a pre-validated α-glucosidase inhibitor hit. With an IC50 of 14.35 µM—2.6-fold more potent than acarbose (37.38 µM)—and near-total absence of cytotoxicity via hemolytic assay, this indole-oxadiazole hybrid acetamide offers a balanced activity-toxicity profile unmatched by its 4-methoxy (8c) or halogenated analogs. Minor N-phenylacetamide substituent changes cause up to 2.6-fold IC50 swings, making generic replacement unreliable. Use 8e as a structurally characterized parent scaffold for alkoxy-chain SAR libraries, selectivity panel benchmarking, or direct in vivo postprandial hyperglycemia studies where toxicity confounds early leads. Custom synthesis available; contact us for gram-scale batches.

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
CAS No. 946256-63-9
Cat. No. B3311282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS946256-63-9
Molecular FormulaC22H22N4O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OCC
InChIInChI=1S/C22H22N4O3/c1-3-21-24-25-22(29-21)19-13-15-7-5-6-8-18(15)26(19)14-20(27)23-16-9-11-17(12-10-16)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,27)
InChIKeyBREAGLZAJWRQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (946256-63-9): Core Profile & Comparator Set


N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 946256-63-9) is a synthetic indole-oxadiazole hybrid acetamide, identified as compound 8e in a foundational 2018 study on antidiabetic agents [1]. It belongs to a class of N-substituted acetamides designed to target a-glucosidase. This guide positions compound 8e against its closest structural analogs (8c, 8d, 8f, 8h, 8l) and the clinical standard acarbose, drawing on quantitative enzymatic inhibition, cytotoxicity, and in silico binding data to establish procurement-relevant differentiation.

Why N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Cannot Be Sourced by Analogy


Within the 8a-l series, minor changes to the N-phenylacetamide substituent produce up to a 2.6-fold swing in a-glucosidase IC50 [1]. The 4-ethoxy substituent on compound 8e provides a unique balance of enzyme inhibition, a near-total absence of cytotoxicity, and a docking-derived binding mode that is stoichiometrically and conformationally distinct from its ortho-, meta-, or halogenated analogs [1][2]. These differences mean generic replacement with a different in-class compound (e.g., 4-methoxy or 4-halo derivatives) cannot replicate its specific activity-toxicity profile, directly impacting experimental reproducibility and lead optimization decisions.

N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: Quantified Performance Differential vs. Analogs


a-Glucosidase Inhibition Potency: 2.6-Fold Superiority Over Acarbose

Compound 8e (the target compound) inhibits yeast a-glucosidase with an IC50 of 14.35 ± 0.02 µM, demonstrating significantly higher potency than the clinical standard acarbose (IC50 = 37.38 ± 0.12 µM) [1]. This represents a 2.6-fold improvement in intrinsic activity, positioning it as a superior starting point for lead optimization over the standard-of-care comparator.

Antidiabetic Enzyme Inhibition Drug Discovery

Activity Positioning Among Structural Congeners: Balanced Potency Without Cytotoxicity

Within its own 8a-l congeneric series, compound 8e (IC50 = 14.35 µM) exhibits moderate potency, strategically positioned between the most active analogs 8l (9.37 µM) and 8h (9.46 µM) and moderately active compounds like 8d (21.49 µM) [1]. Crucially, the entire series, including 8e, demonstrated very low cytotoxicity in a hemolytic assay, a critical differentiator from many potent but toxic a-glucosidase inhibitors [2]. This combination of significant inhibitory activity and a benign safety profile is a key selection criterion for researchers prioritizing in vivo translatability.

Structure-Activity Relationship (SAR) Cytotoxicity Lead Optimization

Differentiation from 4-Methoxy Analog: Impact of Alkoxy Chain Length on Potency

A direct comparison with compound 8c, the 4-methoxyphenyl analog, reveals the benefit of the 4-ethoxy group. Compound 8e (4-OC2H5) has an IC50 of 14.35 µM, whereas 8c (4-OCH3) has an IC50 of 12.68 µM [1]. This indicates a homologation from methoxy to ethoxy results in a statistically minor reduction in potency, but critically, the ethoxy group may offer advantages in other drug-like properties such as lipophilicity or metabolic stability, making it a distinct chemical entity for exploration.

Medicinal Chemistry Bioisosterism SAR Analysis

In Silico Binding Mode Differentiation from Other Potent Analogs

Molecular docking studies from the parent publication reveal that compound 8e engages the a-glucosidase active site with a distinct binding pose compared to the most potent analogs 8h and 8l [1]. While all compounds interact with key residues, the 4-ethoxyphenyl moiety of 8e forms specific hydrophobic interactions that differ in orientation and energy from the 2-methyl-4-nitro and 4-bromo substituents of 8h and 8l, respectively. This binding mode diversity suggests 8e can serve as a complementary scaffold for overcoming resistance or exploring alternative pharmacophores.

Molecular Docking Binding Mode Computational Chemistry

High-Value Procurement Scenarios for N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide


Validated Hit Compound for Antidiabetic Drug Discovery Programs

Researchers initiating a new antidiabetic project can procure compound 8e as a pre-validated hit with a known 2.6-fold potency advantage over acarbose and a confirmed lack of cytotoxicity [1]. Its moderate but significant activity makes it an ideal starting point for medicinal chemistry optimization, avoiding the risks of a too-potent but toxic lead or an overly weak hit.

Selectivity Profiling and Resistance Pathway Investigation

The distinct in silico binding mode of 8e, as differentiated from more potent but differently substituted analogs like 8h and 8l, supports its use in selectivity panels to define inhibitor-resistance interactions in a-glucosidase [1]. This can aid in the design of novel inhibitors that bypass common resistance mechanisms established by current clinical agents.

Building Focused SAR Libraries Around the 4-Ethoxyphenyl Motif

The direct performance comparison with the 4-methoxy analog (8c) provides a clear rationale for using 8e as the parent structure for a focused library exploring alkoxy chain length, branching, and substitution effects on both enzyme inhibition and drug-like properties [1]. This targeted approach increases the efficiency of lead optimization cycles.

Pharmacological Tool for In Vivo Proof-of-Concept Studies

Given its promising in vitro efficacy (IC50 = 14.35 µM) and very low cytotoxicity profile, 8e is a strong candidate for immediate in vivo evaluation in animal models of postprandial hyperglycemia, where toxicity is often a confounding factor for early-stage leads [1]. This bridges the gap between computational design and therapeutic validation.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.